Cas no 1385443-41-3 (2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate)

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is a synthetic organic compound featuring a thiazole and pyridine core, linked via an ester functionality. The presence of the 4-methylthiazole moiety enhances its potential bioactivity, while the methylsulfanyl group on the pyridine ring may contribute to electronic modulation and binding affinity. This structure suggests utility in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules targeting specific enzymatic or receptor interactions. The compound’s ester linkage offers synthetic versatility for further derivatization. Its well-defined heterocyclic architecture makes it a valuable intermediate for exploring structure-activity relationships in medicinal or crop protection chemistry.
2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate structure
1385443-41-3 structure
Product Name:2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate
CAS No:1385443-41-3
MF:C13H14N2O2S2
MW:294.392460346222
CID:5824695
PubChem ID:72023366
Update Time:2025-10-23

2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate
    • AKOS016913057
    • EN300-26597152
    • 1385443-41-3
    • Z1123404544
    • 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 6-methylsulfanylpyridine-3-carboxylate
    • Inchi: 1S/C13H14N2O2S2/c1-9-11(19-8-15-9)5-6-17-13(16)10-3-4-12(18-2)14-7-10/h3-4,7-8H,5-6H2,1-2H3
    • InChI Key: WQSLLSNAQKWZMJ-UHFFFAOYSA-N
    • SMILES: S1C=NC(C)=C1CCOC(C1C=NC(=CC=1)SC)=O

Computed Properties

  • Exact Mass: 294.04967004g/mol
  • Monoisotopic Mass: 294.04967004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 106Ų

2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597152-0.05g
2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate
1385443-41-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate

Introduction to 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 1385443-41-3) and Its Emerging Applications in Chemical Biology

The compound 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate, identified by its CAS number 1385443-41-3, represents a novel synthetic molecule with significant potential in the field of chemical biology. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and diverse biological activities. The presence of both thiazole and pyridine moieties in its molecular framework endows it with unique pharmacophoric properties, making it a promising candidate for further exploration in drug discovery and therapeutic development.

Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds in designing next-generation therapeutics. The thiazole ring, a core structural motif found in numerous bioactive molecules, is renowned for its role in modulating various biological pathways. In contrast, the pyridine moiety is widely recognized for its ability to enhance binding affinity and selectivity in protein targets. The combination of these two heterocycles in 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate creates a synergistic effect that may contribute to its efficacy in inhibiting or modulating specific enzymatic or receptor interactions.

One of the most compelling aspects of this compound is its potential application in targeting neurological disorders. Studies have demonstrated that thiazole-pyridine hybrids can interact with central nervous system (CNS) receptors, suggesting their utility in treating conditions such as epilepsy, depression, and neurodegenerative diseases. The methylsulfanyl group at the 6-position of the pyridine ring further enhances its pharmacological profile by improving solubility and metabolic stability, which are critical factors for drug bioavailability and efficacy.

Furthermore, the ethyl side chain attached to the thiazole ring introduces additional conformational flexibility, allowing for precise tuning of binding interactions with biological targets. This feature is particularly valuable in rational drug design, where subtle modifications can significantly impact potency and selectivity. Computational modeling studies have shown that this compound can effectively bind to various protein kinases, which are key regulators of cellular signaling pathways involved in cancer and inflammation.

In the realm of oncology research, 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate has emerged as a promising lead compound due to its ability to inhibit tyrosine kinases associated with tumor growth and metastasis. Preclinical studies have indicated that it can disrupt aberrant signaling cascades by selectively blocking the activity of overexpressed kinases in cancer cells. This selective targeting is achieved through precise interactions with the ATP-binding pockets of these enzymes, thereby minimizing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between thiazole derivatives and pyridine carboxylic acids, followed by functional group modifications such as methylation and sulfidation. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up for preclinical and clinical investigations.

From a regulatory perspective, the development of new chemical entities like 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate must adhere to stringent guidelines set forth by global health authorities. Good Manufacturing Practices (GMP) ensure that pharmaceutical-grade materials are produced consistently and safely for human testing. Additionally, rigorous toxicological assessments are conducted to evaluate potential side effects before advancing into clinical trials.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process by allowing rapid testing of large libraries of compounds against various biological targets. In this context, 2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate has been identified as a hit molecule through HTS campaigns targeting protein kinases and CNS receptors. This initial success has paved the way for more detailed mechanistic studies aimed at elucidating its mode of action.

Future research directions may focus on derivatization strategies to enhance pharmacokinetic properties or expand therapeutic indications. For instance, exploring analogs with different substituents on the thiazole or pyridine rings could reveal novel bioactivities or improve drug-like characteristics such as oral bioavailability and tissue distribution. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

In conclusion,2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 1385443-41-3) represents a structurally intriguing compound with significant potential across multiple therapeutic areas. Its unique combination of heterocyclic moieties offers distinct advantages in modulating biological pathways associated with neurological disorders and cancer. Continued investigation into its pharmacological properties will likely uncover new opportunities for medical intervention while reinforcing the importance of innovative chemical biology approaches in modern drug discovery.

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